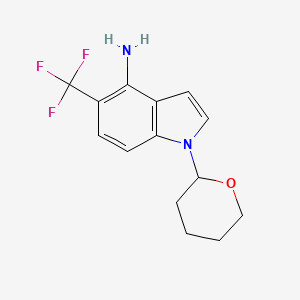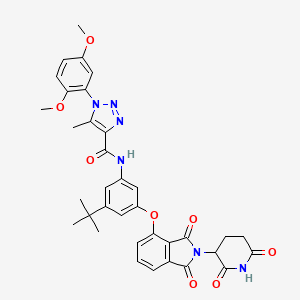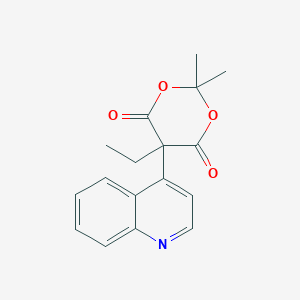![molecular formula C11H11BrN4 B14014019 6-Bromo-4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]quinoline CAS No. 65340-80-9](/img/structure/B14014019.png)
6-Bromo-4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-bromoquinolin-4-yl)diazenyl-n-methyl-methanamine is a chemical compound characterized by the presence of a quinoline ring substituted with a bromo group at the 6th position and a diazenyl group at the 4th position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-bromoquinolin-4-yl)diazenyl-n-methyl-methanamine typically involves the following steps:
Bromination of Quinoline: Quinoline is brominated at the 6th position using bromine or a brominating agent under controlled conditions.
Diazotization: The brominated quinoline undergoes diazotization to introduce the diazenyl group at the 4th position.
Methylation: The final step involves the methylation of the methanamine group.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and diazotization processes, followed by purification steps to ensure the desired purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
N-(6-bromoquinolin-4-yl)diazenyl-n-methyl-methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The bromo group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and Grignard reagents are employed for substitution reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives, amine derivatives, and substituted quinoline compounds .
Wissenschaftliche Forschungsanwendungen
N-(6-bromoquinolin-4-yl)diazenyl-n-methyl-methanamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(6-bromoquinolin-4-yl)diazenyl-n-methyl-methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways are subject to ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Bromoquinoline: Shares the quinoline ring and bromo substitution but lacks the diazenyl and methyl-methanamine groups.
4-Diazenylquinoline: Contains the diazenyl group but differs in other substituents.
N-Methylmethanamine: Contains the methyl-methanamine group but lacks the quinoline ring and bromo substitution.
Uniqueness
N-(6-bromoquinolin-4-yl)diazenyl-n-methyl-methanamine is unique due to the combination of the quinoline ring, bromo substitution, diazenyl group, and methyl-methanamine group. This unique structure contributes to its distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
65340-80-9 |
|---|---|
Molekularformel |
C11H11BrN4 |
Molekulargewicht |
279.14 g/mol |
IUPAC-Name |
N-[(6-bromoquinolin-4-yl)diazenyl]-N-methylmethanamine |
InChI |
InChI=1S/C11H11BrN4/c1-16(2)15-14-11-5-6-13-10-4-3-8(12)7-9(10)11/h3-7H,1-2H3 |
InChI-Schlüssel |
KLKMRPAQJCWKLW-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)N=NC1=C2C=C(C=CC2=NC=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


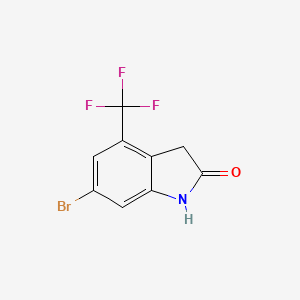

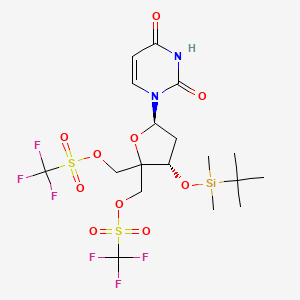


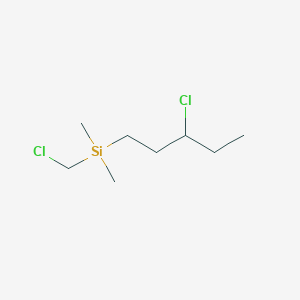
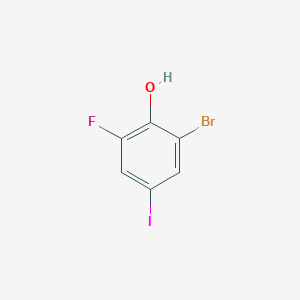

![[(3-Methylphenyl)imino]diethane-2,1-diyl bis[(4-methylphenyl)carbamate]](/img/structure/B14014000.png)
